molecular formula C30H32N4O3 B2855992 2-(2-(4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2034274-76-3

2-(2-(4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B2855992
CAS RN: 2034274-76-3
M. Wt: 496.611
InChI Key: PZOZCTZPZRHVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2-(4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic molecule. It is a derivative of phenylpyrrolidine . The compound has been studied for its potential as a prodrug for cognitive function improvement in ischemic brain injury .


Synthesis Analysis

The synthesis of this compound or its derivatives is not straightforward and involves multiple steps. For instance, one method involves the alkylation of n-butyl (3 R )-4-amino-3-phenylbutyrate with haloacetamide in DMF in the presence of potassium phosphate monohydrate . The intermediate 4-carbamoylmethylamino-3-phenylbutyrate is then cyclized by refluxing in toluene in the presence of potassium phosphate monohydrate and tetrabutylammonium bromide .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It contains a phenylpyrrolidine core, which is a five-membered ring with a nitrogen atom and a phenyl group attached . It also contains a piperazine ring and a benzo[de]isoquinoline-1,3(2H)-dione group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include alkylation, cyclization, and possibly others . These reactions require specific conditions and reagents, and the yield can vary .

Scientific Research Applications

Luminescent Properties and Photo-induced Electron Transfer
The chemical structure is related to naphthalimide derivatives, which have been studied for their luminescent properties and potential in photo-induced electron transfer (PET) applications. For instance, novel piperazine substituted naphthalimide compounds demonstrated fluorescence characteristics that make them suitable as pH probes and for studying PET processes. These processes are crucial for understanding mechanisms in photophysics and photochemistry, offering insights into the design of new materials for sensing and imaging applications (Gan et al., 2003).

Halocyclization and Derivative Synthesis
Research into the halocyclization of similar compounds has led to the synthesis of derivatives that could have significant implications in medicinal chemistry. The transformation of such compounds by the action of iodine, bromine, or sulfuryl chloride has yielded new hydrohalides, further expanding the chemical space for potential therapeutic agents (Zborovskii et al., 2011).

Fluorescent Detection of Formaldehyde
Derivatives of the chemical structure in focus have been designed for the rapid and facile fluorescent detection of formaldehyde. The development of such fluorescent derivatization reagents is crucial for environmental monitoring and safety, providing tools for the quick and sensitive detection of harmful substances (Dong et al., 2016).

Chemoselective Reactions and Molecular Synthesis
Studies have also explored the chemoselective reactions involving compounds related to the one described, highlighting the potential for synthesizing a diverse array of molecular architectures. These reactions are foundational for creating complex molecules that could serve as building blocks in pharmaceuticals and materials science (Esmaeili & Nazer, 2009).

Antitumor Activity and Structural Analysis
Arylpiperazine compounds, closely related to the query chemical, have been synthesized and analyzed for their antitumor activity. Such research underscores the importance of structural analysis and molecular design in the development of new therapeutic agents (Zhou et al., 2017).

properties

IUPAC Name

2-[2-[4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O3/c35-27(33-13-12-24(20-33)22-6-2-1-3-7-22)21-32-16-14-31(15-17-32)18-19-34-29(36)25-10-4-8-23-9-5-11-26(28(23)25)30(34)37/h1-11,24H,12-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOZCTZPZRHVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)CN3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.